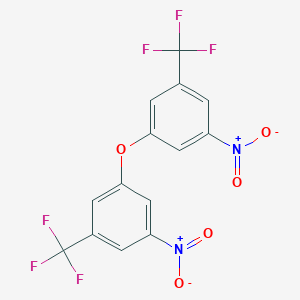![molecular formula C17H25NO2 B145566 ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate CAS No. 134984-77-3](/img/structure/B145566.png)
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate, also known as SMM-189, is a small molecule antagonist of the chemokine receptor CXCR4. The CXCR4 receptor is involved in a variety of biological processes, including immune cell trafficking, cancer metastasis, and stem cell homing. SMM-189 has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases.
Mécanisme D'action
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate acts as an antagonist of the CXCR4 receptor, which is involved in immune cell trafficking, cancer metastasis, and stem cell homing. By blocking the CXCR4 receptor, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate inhibits the migration of immune cells, cancer cells, and stem cells to their respective target tissues. This leads to a reduction in disease progression and metastasis.
Effets Biochimiques Et Physiologiques
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to have several biochemical and physiological effects. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the migration and invasion of breast cancer cells. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the entry of the virus into host cells. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to reduce the formation of atherosclerotic plaques. ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has also been found to have anti-inflammatory effects by inhibiting the migration of immune cells to inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of selectivity for the CXCR4 receptor. It is also relatively easy to synthesize and has good stability. However, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more potent and selective CXCR4 antagonists based on the structure of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. Additionally, the mechanisms underlying the anti-inflammatory effects of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be further investigated to identify new targets for drug development. Finally, the pharmacokinetics and pharmacodynamics of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate could be studied in more detail to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate involves a multi-step process, starting with the reaction of 4-methylpiperidine-2-carboxylic acid with (1R)-1-phenylethylamine to form the corresponding amide. This amide is then treated with ethyl chloroformate to yield the desired ester, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate. The overall yield of this synthesis is approximately 30%.
Applications De Recherche Scientifique
Ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to have potential therapeutic applications in various diseases, including cancer, HIV, and cardiovascular diseases. In cancer, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to inhibit the metastasis of breast cancer cells by blocking the CXCR4 receptor. In HIV, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been shown to inhibit the entry of the virus into host cells by blocking the CXCR4 receptor. In cardiovascular diseases, ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has been found to reduce the formation of atherosclerotic plaques by blocking the CXCR4 receptor.
Propriétés
Numéro CAS |
134984-77-3 |
|---|---|
Nom du produit |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,13-14,16H,4,10-12H2,1-3H3/t13-,14+,16-/m0/s1 |
Clé InChI |
VCWVJJJJCQJWOU-LZWOXQAQSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@H](CCN1[C@H](C)C2=CC=CC=C2)C |
SMILES |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
SMILES canonique |
CCOC(=O)C1CC(CCN1C(C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



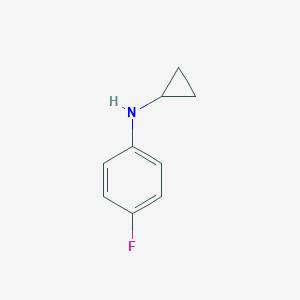
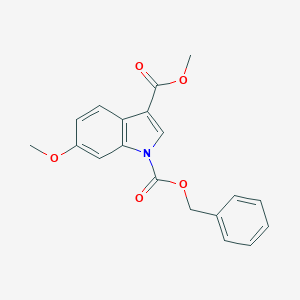
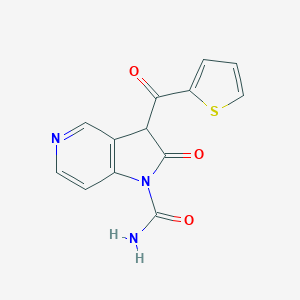
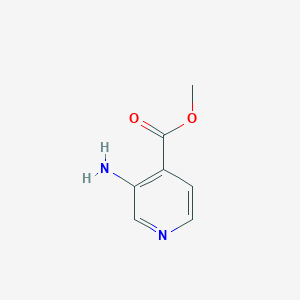
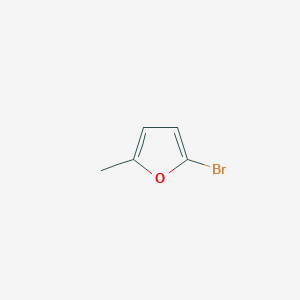
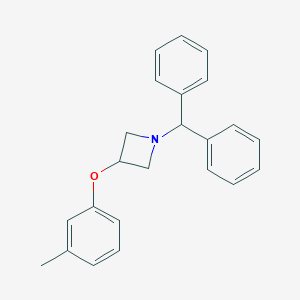
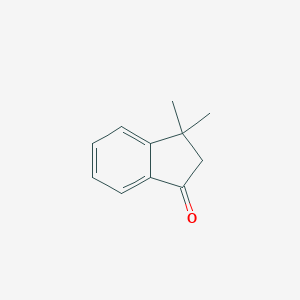

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)



